4-Amino-6-(5-bromothiophen-3-yl)-2,5-dihydro-1,3,5-triazin-2-one
CAS No.:
Cat. No.: VC20387988
Molecular Formula: C7H5BrN4OS
Molecular Weight: 273.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5BrN4OS |
|---|---|
| Molecular Weight | 273.11 g/mol |
| IUPAC Name | 4-amino-6-(5-bromothiophen-3-yl)-1H-1,3,5-triazin-2-one |
| Standard InChI | InChI=1S/C7H5BrN4OS/c8-4-1-3(2-14-4)5-10-6(9)12-7(13)11-5/h1-2H,(H3,9,10,11,12,13) |
| Standard InChI Key | FXRYJYCYFLCOAV-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(SC=C1C2=NC(=NC(=O)N2)N)Br |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound features a 1,3,5-triazin-2-one core substituted at the 4-position with an amino group and at the 6-position with a 5-bromothiophen-3-yl moiety. Its molecular formula is C₇H₅BrN₄OS, with a molecular weight of 273.11 g/mol . The thiophene ring introduces π-conjugation, while the bromine atom at the 5-position creates steric and electronic effects influencing reactivity.
Stereoelectronic Properties
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Bromine's inductive effect: The electron-withdrawing bromine atom at C5 of the thiophene ring polarizes the C–Br bond, enhancing electrophilic substitution susceptibility at adjacent positions.
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Hydrogen-bonding capacity: The amino group at C4 and the carbonyl oxygen at C2 create hydrogen-bond donor/acceptor sites, critical for molecular recognition in biological systems .
Synthetic Methodologies
Key Intermediate: 6-Bromo-1,3,5-triazin-2-one Derivatives
Synthesis of analogous compounds typically begins with brominated triazine precursors. For example, 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione serves as a versatile intermediate for nucleophilic aromatic substitution (SNAr) reactions .
Substitution with Thiophene Moieties
Reaction conditions for attaching bromothiophene groups involve:
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Solvent: Polar aprotic solvents (DMF, DMSO)
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Catalyst: Potassium carbonate or bis(trimethylsilyl)acetamide (BSA)
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Temperature: 120–150°C under inert atmosphere
A representative procedure from literature involves heating 6-bromo-1,3,5-triazin-2-one with 3-bromothiophene-2-boronic acid under Suzuki–Miyaura coupling conditions to install the thiophene ring .
Physicochemical Properties
Experimental Data for Structural Analogs
While direct data for 4-Amino-6-(5-bromothiophen-3-yl)-2,5-dihydro-1,3,5-triazin-2-one is unavailable, its 3-bromothiophen-2-yl analog (CAS 1549583-73-4) exhibits:
| Property | Value | Method/Conditions |
|---|---|---|
| Molecular Weight | 273.11 g/mol | Mass spectrometry |
| Melting Point | Not reported | – |
| Solubility | DMSO >10 mM | Kinetic solubility assay |
The bromine atom significantly impacts lipophilicity, with calculated logP values (ChemAxon) ranging from 1.8–2.3, suggesting moderate membrane permeability .
Industrial and Research Applications
Materials Science Applications
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